molecular formula C10H21NO B13610420 1-(Isopropoxymethyl)cyclohexan-1-amine

1-(Isopropoxymethyl)cyclohexan-1-amine

Katalognummer: B13610420
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: PNGBMJHPWQZAKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isopropoxymethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol It is characterized by the presence of an isopropoxymethyl group attached to a cyclohexane ring, which is further bonded to an amine group

Vorbereitungsmethoden

The synthesis of 1-(Isopropoxymethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate 1-(isopropoxymethyl)cyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Isopropoxymethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Isopropoxymethyl)cyclohexan-1-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Isopropoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(Isopropoxymethyl)cyclohexan-1-amine can be compared with other similar compounds, such as:

    Cyclohexanamine: Lacks the isopropoxymethyl group, resulting in different chemical properties and reactivity.

    1-(Methoxymethyl)cyclohexan-1-amine: Contains a methoxymethyl group instead of an isopropoxymethyl group, leading to variations in its chemical behavior and applications.

    1-(Ethoxymethyl)cyclohexan-1-amine:

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

1-(propan-2-yloxymethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H21NO/c1-9(2)12-8-10(11)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3

InChI-Schlüssel

PNGBMJHPWQZAKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.